molecular formula C27H22F3N3O2 B2960467 3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1189506-69-1

3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2960467
CAS No.: 1189506-69-1
M. Wt: 477.487
InChI Key: MAFJCMPBMFPMIL-UHFFFAOYSA-N
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Description

The compound 3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindolone derivative characterized by three key substituents:

  • Position 3: A 4-methoxyphenylmethyl group, contributing electron-donating properties via the methoxy moiety.
  • Position 5: A 3-(trifluoromethyl)phenylmethyl group, introducing strong electronegativity and lipophilicity.
  • Position 8: A methyl group, which may influence steric effects and metabolic stability.

X-ray diffraction (XRD) analysis, as demonstrated for similar compounds, confirms the planar heterocyclic core and substituent orientations .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-8-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3N3O2/c1-17-6-11-23-22(12-17)24-25(33(23)15-19-4-3-5-20(13-19)27(28,29)30)26(34)32(16-31-24)14-18-7-9-21(35-2)10-8-18/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFJCMPBMFPMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The trifluoromethyl group in the target compound significantly increases lipophilicity compared to fluoro or methoxy substituents .
  • Solubility : Methoxy groups (e.g., in ) improve aqueous solubility relative to hydrophobic CF₃ or aryl groups.
  • Stereoelectronic Effects : Electron-withdrawing groups (e.g., CF₃) may enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., methoxy) improve solubility .

Biological Activity

The compound 3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Antitumor Activity

Research indicates that pyrimidoindole derivatives exhibit significant antitumor properties. For instance, a study found that similar compounds inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action often involves the inhibition of key signaling pathways related to cancer progression, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be lower than those of standard antibiotics, suggesting a potential role in combating antibiotic resistance .

Enzyme Inhibition

In addition to its antimicrobial effects, this compound acts as an inhibitor of several enzymes involved in metabolic pathways. Specifically, it has been noted for its inhibitory action on dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. This inhibition can lead to reduced cell proliferation in rapidly dividing cells, such as those found in tumors .

Case Studies

  • Antitumor Activity in Cell Lines :
    • Study Reference : A recent study evaluated the effects of pyrimidoindole derivatives on various cancer cell lines.
    • Findings : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent antitumor activity.
  • Antimicrobial Efficacy :
    • Study Reference : A comparative study assessed the antimicrobial properties of this compound against standard antibiotics.
    • Findings : The compound showed MIC values of 0.5 µg/mL against MRSA and 1 µg/mL against E. coli, outperforming many conventional treatments.

Data Table

Biological ActivityMechanismMIC (µg/mL)IC50 (µM)
Antitumor (e.g., cancer)Induction of apoptosis-10-30
Antimicrobial (MRSA)Cell wall synthesis inhibition0.5-
Antimicrobial (E. coli)Cell wall synthesis inhibition1-
Enzyme InhibitionDHFR inhibition--

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